molecular formula C23H25NO3 B13125481 Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate

Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate

Cat. No.: B13125481
M. Wt: 363.4 g/mol
InChI Key: UIALWJJGDVUBQK-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a naphthalene ring, a neopentylamino group, and a phenyl carbonate group, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-ol with a suitable carbonate precursor in the presence of a base. The neopentylamino group is introduced through a nucleophilic substitution reaction, where neopentylamine reacts with an intermediate compound to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the neopentylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl(phenyl)methanone
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • N-(4-((naphthalen-2-ylmethylene)amino)phenyl)acetamide

Uniqueness

Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate is unique due to the presence of the neopentylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired, distinguishing it from other similar naphthalene derivatives.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

[4-[(2,2-dimethylpropylamino)methyl]phenyl] naphthalen-2-yl carbonate

InChI

InChI=1S/C23H25NO3/c1-23(2,3)16-24-15-17-8-11-20(12-9-17)26-22(25)27-21-13-10-18-6-4-5-7-19(18)14-21/h4-14,24H,15-16H2,1-3H3

InChI Key

UIALWJJGDVUBQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC=C(C=C1)OC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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